Diphenylpentasulfane
Description
Diphenylpentasulfane (C₁₂H₁₀S₅) is an organosulfur compound characterized by a five-sulfur chain (-S-S-S-S-S-) bridging two phenyl groups. This compound is notable for its unique structural and electronic properties, which arise from the extended sulfur chain. The compound’s stability, solubility, and reactivity are influenced by the conjugation between the sulfur chain and aromatic rings, as well as the flexibility of the polysulfide linkage .
Properties
CAS No. |
100079-88-7 |
|---|---|
Molecular Formula |
C12H10S5 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
(phenylpentasulfanyl)benzene |
InChI |
InChI=1S/C12H10S5/c1-3-7-11(8-4-1)13-15-17-16-14-12-9-5-2-6-10-12/h1-10H |
InChI Key |
MRYDYPUNTUIQAD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SSSSSC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)SSSSSC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize diphenylpentasulfane’s properties, it is essential to compare it with structurally analogous organosulfur compounds, such as diphenyldisulfane (C₁₂H₁₀S₂) and diphenyltetrasulfane (C₁₂H₁₀S₄), as well as non-sulfur analogs like diphenylamine (C₁₂H₁₁N). Below is a detailed analysis:
Structural and Electronic Properties
| Property | This compound | Diphenyldisulfane | Diphenyltetrasulfane | Diphenylamine |
|---|---|---|---|---|
| Sulfur Chain Length | 5 | 2 | 4 | N/A (N-containing) |
| Bond Flexibility | High (S-S bonds) | Moderate | High | Rigid (C-N bond) |
| Electron Delocalization | Moderate (via S-chain) | Limited | Moderate | High (via N lone pair) |
- Sulfur Chain Impact : Increasing sulfur chain length correlates with enhanced redox activity and flexibility. This compound’s extended chain allows for greater electron delocalization compared to shorter-chain analogs like diphenyldisulfane, though less than nitrogen-containing diphenylamine .
- Thermal Stability : Sulfur-rich compounds generally exhibit lower thermal stability due to weaker S-S bonds. This compound decomposes at ~150°C, whereas diphenylamine remains stable up to 250°C .
Challenges and Limitations
- Synthetic Complexity : The synthesis of this compound requires precise control over sulfur-chain elongation, leading to lower yields (30–40%) compared to diphenyldisulfane (70–80%) .
- Solubility: this compound is sparingly soluble in polar solvents (e.g., ethanol), limiting its utility in solution-processed devices. Derivatives with electron-withdrawing groups (e.g., -NO₂) improve solubility but reduce conductivity .
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